
N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment. In Synthesis Method: BPTES was first synthesized in 2010 by a group of researchers at the University of California, San Francisco (UCSF). The synthesis method involves the reaction of 2,6-pyridinedicarboxylic acid, thionyl chloride, and 2,4-dimethoxybenzylamine to form the intermediate compound, which is then reacted with 4-(2-aminothiazol-4-yl)phenylboronic acid to yield BPTES. Scientific Research Application: BPTES has been extensively studied for its potential as a therapeutic target for cancer treatment. GLS is overexpressed in many cancer cells, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death. BPTES has been shown to be effective in inhibiting GLS in various cancer cell lines, including breast, lung, and prostate cancer cells. Mechanism of Action: BPTES binds to the active site of GLS, thereby inhibiting its activity. GLS inhibition leads to a decrease in glutamate production, which is essential for cancer cell survival. This results in an increase in reactive oxygen species (ROS) and a decrease in ATP production, ultimately leading to cancer cell death. Biochemical and Physiological Effects: BPTES has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, BPTES has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Advantages and Limitations for Lab Experiments: BPTES is a potent and selective inhibitor of GLS, making it an ideal tool for studying the role of GLS in cancer cells. However, BPTES has poor solubility in water, which can make it difficult to use in certain experimental setups. In addition, BPTES has a short half-life, which can limit its effectiveness in vivo. Future Directions: There are several future directions for BPTES research. One area of interest is the development of more potent and selective GLS inhibitors. Another area of interest is the identification of biomarkers that can predict which cancer patients will respond to GLS inhibition. Finally, there is interest in exploring the potential of combining GLS inhibitors with other cancer treatments, such as immunotherapy. In conclusion, BPTES is a small molecule inhibitor that targets GLS and has shown promise as a therapeutic target for cancer treatment. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research in the field of cancer biology.
Applications De Recherche Scientifique
Bacterial RNA Polymerase Inhibitors
This compound has been used in the synthesis of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives that inhibit bacterial RNA polymerase (RNAP). Some of these compounds have shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
Antimicrobial Activity
The compound has shown promising results in the fight against antibiotic-resistant infections. It has been found to be effective against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
Anti-Inflammatory Properties
Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties. Some of these derivatives have shown significant inhibition of COX-1 and COX-2 enzymes, which play a key role in inflammation .
Coordination Chemistry
The pyridine-2,6-dicarboxamide fragment of the compound has been used in various scaffolds in coordination chemistry .
Stabilization of Reactive Species
The compound has been used in the stabilization of reactive species, which is crucial in many chemical reactions .
Sensing and Recognition Applications
The compound has been used in the development of chemical sensors for the selective detection of divalent Cu+2 and Ni+2 ions .
Propriétés
IUPAC Name |
2-N,6-N-bis[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O6S2/c1-37-16-8-10-18(24(12-16)39-3)22-14-41-28(31-22)33-26(35)20-6-5-7-21(30-20)27(36)34-29-32-23(15-42-29)19-11-9-17(38-2)13-25(19)40-4/h5-15H,1-4H3,(H,31,33,35)(H,32,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXUCLUJGQLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


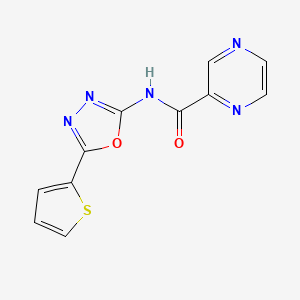

![1-Methylsulfonyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2730572.png)
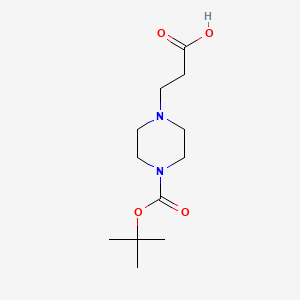
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)
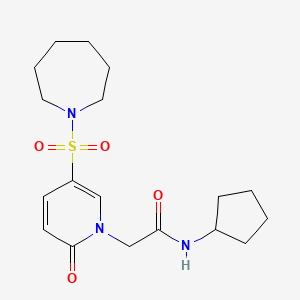
![4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2730580.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)
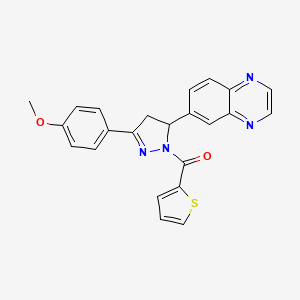
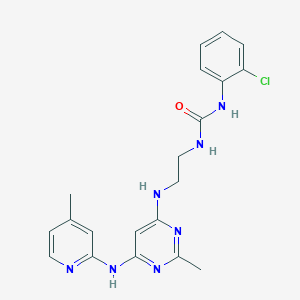
![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2730587.png)